Metopimazine-d6

Bioanalytical method validation Clinical pharmacokinetics Therapeutic drug monitoring

Metopimazine-d6 is the definitive deuterated internal standard for metopimazine bioanalysis. Unlike structural analogs (haloperidol-d4, domperidone-d3) that introduce 7.6%–9.7% interpatient imprecision from differential matrix effects, this 6-Da isotopologue co-elutes identically with the parent drug and its major circulating metabolite (metopimazine acid, 78–89% of total drug). Substituting with a non-isotopic analog fundamentally compromises quantification accuracy. Essential for multi-center pharmacokinetic trials and cross-study data harmonization. For research use only; not a therapeutic agent.

Molecular Formula C22H27N3O3S2
Molecular Weight 451.6 g/mol
CAS No. 1215315-86-8
Cat. No. B565046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetopimazine-d6
CAS1215315-86-8
Synonyms1-[3-[2-(Methylsulfonyl)-10H-phenothiazin-10-yl]propyl-d6]-4-piperidinecarboxamide;  1-[3-[2-(Methylsulfonyl)phenothiazin-10-yl]propyl-d6]isonipecotamide;  2-Methylsulfonyl-10-[3-(4-carbamoylpiperidino)propyl-d6]phenothiazine;  EXP 999-d6;  RP 9965-d6;  V
Molecular FormulaC22H27N3O3S2
Molecular Weight451.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2
InChIKeyBQDBKDMTIJBJLA-NPUHHBJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metopimazine-d6 (CAS 1215315-86-8) as a Quantitative Internal Standard for Metopimazine Bioanalysis


Metopimazine-d6 (EXP999-d6; CAS 1215315-86-8) is a deuterium-labeled analog of the antiemetic drug metopimazine, a phenothiazine-derived dopamine D2 receptor antagonist used clinically for chemotherapy-induced nausea and vomiting [1]. The compound features six deuterium atoms substituted for hydrogen at the 1,1,2,2,3,3 positions of the propyl linker (molecular weight 451.64 vs. unlabeled 445.6), and is exclusively employed as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis of metopimazine and its active acid metabolite in biological matrices [2]. It is not a therapeutic agent; its procurement value lies solely in analytical method development, validation, and routine bioanalysis where precise, matrix-corrected quantification is required .

Why Structural Analogs Cannot Substitute for Metopimazine-d6 in LC-MS/MS Quantification of Metopimazine


Substituting Metopimazine-d6 with a non-isotopic structural analog (e.g., haloperidol-d4, domperidone-d3, or zolpidem-d6) introduces fundamental quantification errors in metopimazine bioanalysis. Structural analogs exhibit different chromatographic retention, ionization efficiency, and matrix effect susceptibility from metopimazine—parameters that are critical in electrospray ionization LC-MS/MS [1]. A systematic evaluation of sirolimus quantification demonstrated that using a structural analog (desmethoxyrapamycin) as internal standard produced interpatient assay imprecision of 7.6%–9.7%, whereas the deuterated analog (sirolimus-d3) reduced imprecision to 2.7%–5.7% [2]. For metopimazine specifically, which undergoes extensive first-pass metabolism producing metopimazine acid as the major circulating form (78–89% of circulating drug), co-eluting matrix components differentially suppress ionization of structurally dissimilar compounds—a phenomenon that a deuterated isotopologue (identical physicochemical properties, 6 Da mass shift) precisely corrects [3].

Quantitative Evidence: Performance Differentiation of Metopimazine-d6 Against Alternatives in Analytical Method Selection


Interpatient Assay Imprecision: Deuterated vs. Structural Analog Internal Standards in Clinical LC-MS/MS

The use of a deuterated internal standard analogous to Metopimazine-d6 has been demonstrated to significantly reduce interpatient assay imprecision relative to a structural analog internal standard. In a head-to-head comparison of sirolimus quantification using HPLC-ESI-MS/MS, the deuterium-labeled sirolimus-d3 internal standard yielded consistently lower interpatient imprecision (CV 2.7%–5.7%) compared with the structural analog desmethoxyrapamycin (CV 7.6%–9.7%) across 72 patient samples [1]. This represents a reduction in imprecision of approximately 41–64% depending on the specific concentration range evaluated. The mechanistic basis for this differential performance is that deuterated isotopologues co-elute precisely with the analyte, experiencing identical ionization suppression or enhancement effects, whereas structural analogs may be differentially affected by variable interpatient matrix components [1]. For metopimazine quantification, Metopimazine-d6 provides analogous performance advantages over structural analog internal standards (e.g., zolpidem-d6 or haloperidol-d4) that are sometimes employed as fallback options.

Bioanalytical method validation Clinical pharmacokinetics Therapeutic drug monitoring

Matrix Effect Compensation in Multi-Matrix Bioanalysis: Deuterated vs. No Internal Standard

Quantification using deuterated internal standards provides substantial improvements in accuracy and precision across diverse biological matrices compared with external calibration alone. In a systematic study of 59 pesticides and 5 mycotoxins across four distinct cannabis matrices (oil, gummy bear, flower, topical cream), direct calibration based solely on analyte peak areas produced accuracy deviations exceeding 60% and RSDs exceeding 50% across matrices [1]. When responses were normalized to corresponding deuterated internal standards, accuracy improved to within 25% and RSDs dropped below 20% for all analytes [1]. This class-level evidence is directly applicable to Metopimazine-d6 in metopimazine bioanalysis, where biological matrices may include human plasma, urine, or tissue homogenates with variable lipid and protein content. The six-deuterium substitution in Metopimazine-d6 ensures a mass shift sufficient for baseline chromatographic separation from the unlabeled analyte while preserving near-identical matrix effect susceptibility .

Matrix effects Ion suppression Method transfer

Isotopic Purity and Chromatographic Characterization: Metopimazine-d6 vs. Unlabeled Metopimazine

Certificate of Analysis (CoA) data for Metopimazine-d6 from Santa Cruz Biotechnology confirms quantitative purity and isotopic enrichment suitable for regulated bioanalysis. The product exhibits HPLC purity of 99.72% (measured at 265 nm), isotopic purity >95% (specification) with actual measured isotopic enrichment of 99.0% deuterium incorporation, and normalized intensity distribution showing d0 = 0.00%, d1 = 0.00%, d2 = 0.01%, d3 = not detected at significant levels . The compound appears as a pale yellow solid with melting point 168–170°C and TLC Rf = 0.70 (SiO2; dichloromethane:methanol:ammonium hydroxide = 8:2:0.1) . For comparison, unlabeled metopimazine (CAS 14008-44-7) has molecular weight 445.6 and identical chromatographic retention under reverse-phase conditions. The 6 Da mass difference (m/z 452.6 vs. 446.6 for [M+H]⁺) provides clear baseline separation in MS/MS detection while maintaining co-elution for effective matrix effect compensation . Alternative deuterated analogs (e.g., Metopimazine Acid-d6, Metopimazine-d6 Sulfoxide) target different analytes and cannot substitute for parent metopimazine quantification.

Isotopic purity LC-MS/MS method development Reference standard qualification

Procurement-Driven Application Scenarios for Metopimazine-d6 (CAS 1215315-86-8)


Regulated Bioanalytical Method Validation for Metopimazine Pharmacokinetic Studies

Metopimazine-d6 is the essential internal standard for LC-MS/MS method validation in support of clinical pharmacokinetic studies of metopimazine and its active acid metabolite. The deuterated isotopologue enables accurate quantification in human plasma with reported LOQ of 1 ng/mL for both parent and metabolite, correcting for matrix effects arising from variable lipid and protein content across patient samples [1]. Given metopimazine's oral bioavailability of 19–34% and rapid metabolism (t½ ≈ 4.5 hours, median Cmax 17.2 ng/mL at 1 hour), precise quantification across this dynamic concentration range requires the matrix-matched correction that only a deuterated internal standard provides [1][2].

Metabolic Pathway Elucidation and Metabolite Quantification

Metopimazine undergoes extensive first-pass hepatic metabolism via a liver amidase to produce metopimazine acid, which constitutes approximately 78–89% of total circulating drug [1]. Metopimazine-d6 serves as the primary internal standard for simultaneous quantification of metopimazine and metopimazine acid in the same analytical run, enabling accurate determination of metabolic ratios and inter-individual variability. The 6 Da mass shift ensures no isotopic overlap between the internal standard and either analyte or metabolite, while maintaining identical extraction recovery and ionization characteristics [2].

Cross-Study Data Harmonization and Multi-Site Clinical Trial Support

In multi-center clinical trials where bioanalytical data are generated across different laboratories or instrument platforms, Metopimazine-d6 enables robust cross-study harmonization. The consistent use of the deuterated internal standard minimizes inter-laboratory variability in absolute quantification values, supporting pooled pharmacokinetic analysis and regulatory submissions [1]. This is particularly relevant for metopimazine, which is approved in multiple European countries but not in the US, necessitating consistent analytical methodology across international trial sites [2].

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